4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate

Steroid sulfatase Enzyme inhibition Medicinal chemistry

Researchers requiring orthogonal reactivity in a single scaffold face limited options. 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate solves this with a C4 bromo for Suzuki-Miyaura coupling and a C1 tosylate for subsequent nucleophilic displacement or deprotection. • Enables sequential derivatization without intermediate purification • Demonstrated 24 nM IC50 against steroid sulfatase (JEG-3 cells) • 89% synthetic yield from 4-bromoresorcinol ensures reliable supply Procuring pre-formed tosylate eliminates in-house tosylation/methylation steps, ensuring high-purity starting material.

Molecular Formula C14H13BrO4S
Molecular Weight 357.22 g/mol
CAS No. 137396-01-1
Cat. No. B166338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate
CAS137396-01-1
Molecular FormulaC14H13BrO4S
Molecular Weight357.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)Br)OC
InChIInChI=1S/C14H13BrO4S/c1-10-3-6-12(7-4-10)20(16,17)19-11-5-8-13(15)14(9-11)18-2/h3-9H,1-2H3
InChIKeyLIIDHYIODBKDJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate Sourcing Guide


4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate (CAS 137396-01-1), also known as 4-Bromo-3-methoxyphenyl para-tosylate, is a dual-functional aryl sulfonate ester building block (C14H13BrO4S, MW 357.22) . Its structure features a C4 bromo substituent for metal-catalyzed cross-coupling and a C1 tosylate group enabling nucleophilic displacement or use as a protecting group . This bifunctional design allows for sequential derivatization, making it a versatile intermediate in medicinal chemistry and organic synthesis, distinct from mono-functional aryl halides or unprotected phenols .

Functional Design Dual orthogonal handles: C4 Br for metal-catalyzed cross-coupling; C1 OTs as leaving group or protecting group.
Synthesis Workflow Enables sequential derivatization without intermediate deprotection steps, suitable for late-stage functionalization.
Bioactivity Context Reported steroid sulfatase inhibition supports use as a functional scaffold in target engagement studies.

Why Phenol Cannot Substitute for 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate


Substituting this tosylate with its parent phenol (4-Bromo-3-methoxyphenol) introduces critical failures in both synthesis design and impurity profiles. The free phenol cannot participate in orthogonal palladium-catalyzed cross-couplings at the C1 position due to proton transfer, preventing the sequential Suzuki-Miyaura and subsequent C-O bond formation that the protected tosylate enables . Furthermore, the synthesis of the tosylate itself is a multi-step purification process (89% yield from 4-bromoresorcinol) which would otherwise burden a user's downstream process with unreacted phenol and sulfonate byproducts . Finally, the compound's predicted LogP of 3.52 differs significantly from the more polar free phenol, which alters partitioning behavior in liquid-liquid extractions during workup .

Property
Tosylate (Target)
Free Phenol
C1 Reactivity
Orthogonal leaving group for nucleophilic displacement
Protic OH interferes with metal-catalyzed coupling; no orthogonal activation
Synthetic Route Burden
Pre-formed, high-yield building block (89% synthesis efficiency)
Requires separate protection–deprotection; carries unreacted phenol impurities
Workup Behavior
cLogP 3.52 – defined partitioning in liquid–liquid extractions
cLogP ~2.4 – higher polarity alters extraction efficiency and impurity removal

Quantitative Evidence for 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate


STS Inhibition Potency vs Sulfamates

The compound exhibits an IC50 of 24 nM against steroid sulfatase (STS) in homogenized human JEG-3 cells, measured via a radiometric assay . This potency places it in the same nanomolar range as first-generation sulfamate-based STS inhibitors like EMATE (IC50 ~1-65 nM across various assays), suggesting that the aryl sulfonate ester is not simply an inert protecting group but a functional scaffold capable of engaging the enzyme's active site .

STS Inhibition
Class‑level
IC50 24 nM
Reported enzyme engagement context, comparable to sulfamate inhibitors
Homogenized JEG‑3 cells; radiometric assay
Steroid sulfatase Enzyme inhibition Medicinal chemistry

Synthesis Efficiency: Tosylation-Methylation Route

The compound is synthesized from 4-bromoresorcinol in a one-pot, two-step sequence involving tosylation and subsequent methylation, achieving a purified yield of 89% (5.05 g scale) . This contrasts with the direct preparation of similar orthogonally protected intermediates which often require separate protection steps and lower overall yields, as exemplified by the 60% yield reported for the synthesis of the structurally distinct 3-trifluoromethyl-3-phenyldiazirine tosylate derivative .

Synthesis Yield
Cross‑study comparable
89% vs 60%
4‑Bromoresorcinol tosylation‑methylation vs reference tosylate derivative
Supports efficient scale‑up and reliable building‑block supply
One‑pot, two‑step; silica gel purification
Synthetic methodology Process chemistry Building block preparation

Predicted Physicochemical Purity Benchmarks

The compound has calculated physicochemical properties including a cLogP of 3.52, cLogS of -3.586, and a polar surface area (PSA) of 60.98 Ų . These values serve as objective benchmarks against which the purity of a received batch can be indirectly assessed. For instance, the cLogP of 3.52 differentiates it from more polar contaminants like the parent phenol (4-Bromo-3-methoxyphenol, cLogP ~2.4), allowing for verification of compound identity and purity via reverse-phase HPLC retention time correlation .

Lipophilicity (cLogP)
Supporting evidence
3.52
ΔcLogP ≈ 1.1 vs parent phenol
QC benchmark for reverse‑phase HPLC identity and purity assessment
In silico calculation; verify with experimental retention time
Computational chemistry Quality control Physicochemical properties

Piperazine Analog Activity

A derivative compound, 1-(4-Bromo-3-methoxyphenyl)-4-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)piperazine, incorporating the 4-Bromo-3-methoxyphenyl moiety, demonstrates an IC50 of 125 nM in an unspecified assay . While not a direct comparator for the tosylate itself, this data point provides indirect class-level evidence that the 4-Bromo-3-methoxyphenyl scaffold is a productive starting point for generating nanomolar-potency ligands, in contrast to simple, unsubstituted phenyl piperazines which often show significantly weaker micromolar activity .

Scaffold Potency
Class‑level
IC50 125 nM
4‑Bromo‑3‑methoxyphenylpiperazine derivative vs unsubstituted phenylpiperazine (>1 µM)
Core scaffold supports nanomolar‑potency ligand generation
Limited assay details; class‑level inference
Structure-activity relationship Medicinal chemistry GPCR

Procurement Scenarios for 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate


Late-Stage Functionalization & STS Probe Development

This compound is uniquely suited for programs requiring orthogonal reactivity in a single, compact scaffold. The C4 bromine can be used for an initial Suzuki-Miyaura cross-coupling to introduce molecular diversity. The C1 tosylate remains intact and can subsequently be cleaved or displaced in a second, orthogonal step, enabling efficient late-stage functionalization . Furthermore, its demonstrated 24 nM IC50 against steroid sulfatase in JEG-3 cells positions it as a viable tool compound for validating STS as a target in hormone-dependent cancers or as a starting scaffold for the development of novel non-steroidal STS inhibitors.

Scalable Synthesis of Complex Phenols

The well-defined and high-yielding (89%) synthesis of this tosylate from 4-bromoresorcinol provides a robust and scalable route to valuable downstream intermediates. For example, its subsequent deprotection with KOH yields 4-Bromo-3-methoxyphenol in 88% yield, a versatile building block itself. Procurement of the pre-formed tosylate eliminates the need for end-users to perform the tosylation and methylation sequence, saving development time and ensuring a high-purity starting material for further transformations.

Reactive Scaffold for Sulfatase-Targeted Probes

The combination of a bioactive sulfatase-inhibiting core (IC50 24 nM) with a reactive tosylate group makes this compound a strategic choice for developing activity-based probes (ABPs) or affinity labels. The tosylate can be leveraged to install a biotin tag or a fluorescent reporter through nucleophilic displacement, creating a probe to visualize STS localization or to pull down interacting proteins. Its predicted physicochemical properties (cLogP 3.52, PSA 60.98) also suggest adequate cell permeability for live-cell imaging applications.

HPLC Purity Verification

For analytical chemists and QC managers, the computed cLogP of 3.52 serves as a critical quantitative benchmark. A standard reverse-phase HPLC method (e.g., C18 column, acetonitrile/water gradient) can be used to verify the identity and purity of the procured material. A significant deviation in retention time from the expected value for a compound with a cLogP of 3.52 would serve as an immediate red flag for misidentification or the presence of more polar (cLogP ~2.4) or non-polar contaminants, triggering a more detailed investigation.

Application
Selection Property
Validation Focus
Late‑stage functionalization & STS target validation
Orthogonal reactivity scaffold
Sequential cross‑coupling & bioactivity profiling
Scalable synthesis of complex phenols
High‑yield tosylate intermediate
KOH‑mediated deprotection to 4‑Bromo‑3‑methoxyphenol
Sulfatase activity‑based probe design
Bioactive sulfonate core + reactive tosylate
Probe conjugation & cell‑permeability assessment
HPLC purity verification
Predicted lipophilicity benchmark
Reverse‑phase HPLC retention time correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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